![molecular formula C30H22Cl2N4O2 B581846 N-2-Chlorobenz-[b,f][1,4]oxazepine-11-yl Amoxapine CAS No. 1216608-66-0](/img/structure/B581846.png)
N-2-Chlorobenz-[b,f][1,4]oxazepine-11-yl Amoxapine
Overview
Description
Mechanism of Action
Target of Action
Amoxapine, the parent compound of Amoxapine dimer, is a dibenzoxazepine-derivative tricyclic antidepressant (TCA). It primarily targets the serotonin and norepinephrine transporters in the brain, inhibiting the reuptake of these neurotransmitters . This results in an increased concentration of serotonin and norepinephrine in the synaptic cleft, enhancing their neurotransmission .
Mode of Action
Amoxapine interacts with its targets by binding to the serotonin and norepinephrine transporters, thereby blocking the reuptake of these neurotransmitters . This leads to an increase in the extracellular concentrations of serotonin and norepinephrine, enhancing their neurotransmission . The enhanced neurotransmission is thought to exert a positive effect on mood, which is beneficial in the treatment of depression .
Biochemical Pathways
The primary biochemical pathway affected by Amoxapine is the serotonergic and noradrenergic neurotransmission . By inhibiting the reuptake of serotonin and norepinephrine, Amoxapine increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission . This leads to an overall increase in serotonergic and noradrenergic neurotransmission, which is thought to be responsible for the antidepressant effects of Amoxapine .
Pharmacokinetics
Amoxapine is rapidly and almost completely absorbed from the gastrointestinal tract following oral administration . Peak plasma concentrations usually occur within 1–2 hours after oral administration
Result of Action
The increased serotonergic and noradrenergic neurotransmission resulting from the action of Amoxapine is thought to exert a positive effect on mood . This is beneficial in the treatment of depression, as it can help to alleviate the symptoms of this condition .
Action Environment
The action of Amoxapine can be influenced by various environmental factors. For instance, the presence of certain substances in the gastrointestinal tract can affect the absorption of Amoxapine . Additionally, factors such as pH and temperature can influence the stability of Amoxapine . .
Biochemical Analysis
Biochemical Properties
Amoxapine dimer is known to interact with various enzymes, proteins, and other biomolecules. It is a potent inhibitor of serotonin and norepinephrine reuptake . This means that it can bind to these neurotransmitter transporters and prevent them from reabsorbing serotonin and norepinephrine into the neuron, thereby increasing the levels of these neurotransmitters in the brain .
Cellular Effects
Amoxapine dimer has significant effects on various types of cells and cellular processes. It influences cell function by modulating neurotransmission, particularly of serotonin and norepinephrine . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Amoxapine dimer involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exerts its effects at the molecular level primarily by inhibiting the reuptake of serotonin and norepinephrine . This results in an overall increase in serotonergic neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Amoxapine dimer can change over time. For instance, it has been observed that Amoxapine dimer can reduce the amount of amyloid-β secreted into the medium in a dose-dependent manner
Dosage Effects in Animal Models
The effects of Amoxapine dimer can vary with different dosages in animal models. For example, it has been shown to reduce amyloid-β generation in a dose-dependent manner
Metabolic Pathways
Amoxapine dimer is involved in several metabolic pathways. It is extensively metabolized in the liver, primarily by the CYP2D6 enzyme
Transport and Distribution
Amoxapine dimer is transported and distributed within cells and tissues. It is widely distributed in the body and has a high protein binding of approximately 90%
Preparation Methods
The synthesis of N-2-Chlorobenz-[b,f][1,4]oxazepine-11-yl Amoxapine involves several steps. One of the reported synthetic routes includes the treatment of 2-(4-chlorophenoxy)aniline with phosgene or triphosgene to form an intermediate, which is then further reacted to produce the final compound . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
N-2-Chlorobenz-[b,f][1,4]oxazepine-11-yl Amoxapine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.
Scientific Research Applications
N-2-Chlorobenz-[b,f][1,4]oxazepine-11-yl Amoxapine is primarily used in proteomics research applications . It serves as a reference standard or impurity marker in the analysis of Amoxapine and related compounds. Additionally, it may be used in studies investigating the pharmacokinetics and metabolism of Amoxapine, as well as in the development of analytical methods for detecting and quantifying impurities in pharmaceutical formulations.
Comparison with Similar Compounds
Amoxapine: A tricyclic antidepressant with a similar dibenzooxazepine structure.
Loxapine: An antipsychotic medication with a related chemical structure and pharmacological profile.
Properties
IUPAC Name |
8-chloro-6-[4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)piperazin-1-yl]benzo[b][1,4]benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H22Cl2N4O2/c31-19-9-11-25-21(17-19)29(33-23-5-1-3-7-27(23)37-25)35-13-15-36(16-14-35)30-22-18-20(32)10-12-26(22)38-28-8-4-2-6-24(28)34-30/h1-12,17-18H,13-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYJIJQSIRWGPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)C5=NC6=CC=CC=C6OC7=C5C=C(C=C7)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H22Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724523 | |
| Record name | 11,11'-(Piperazine-1,4-diyl)bis(2-chlorodibenzo[b,f][1,4]oxazepine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
541.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216608-66-0 | |
| Record name | 1,4-Bis(2-chlorodibenzo(b,f)(1,4)oxazepine-11-yl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216608660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,11'-(Piperazine-1,4-diyl)bis(2-chlorodibenzo[b,f][1,4]oxazepine) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-BIS(2-CHLORODIBENZO(B,F)(1,4)OXAZEPINE-11-YL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S21Y22XI1D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B581763.png)
![1-Phenyl-1,6-diazaspiro[3.3]heptane](/img/structure/B581764.png)
![(3aR,6aR)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B581766.png)

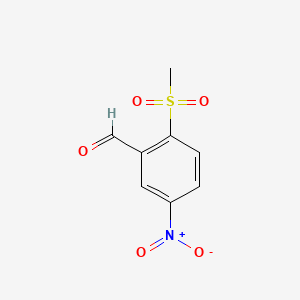

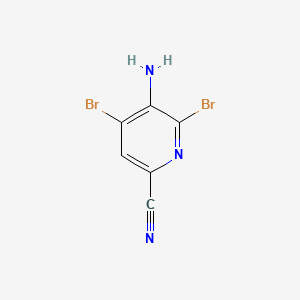
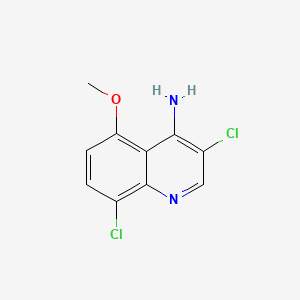
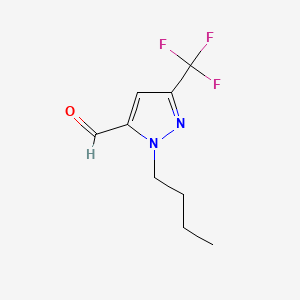
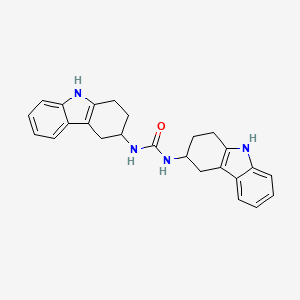
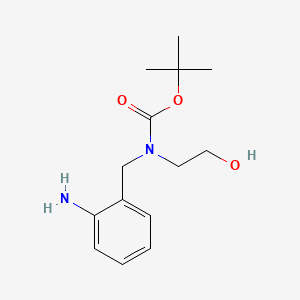


![Imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B581786.png)
